molecular formula C30H41NO5 B1237179 Zoanthamine CAS No. 93426-90-5

Zoanthamine

Cat. No.: B1237179
CAS No.: 93426-90-5
M. Wt: 495.6 g/mol
InChI Key: MHFATIOKBJDEOV-XXBWCJAGSA-N
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Description

Zoanthamine is a natural product found in Zoanthus with data available.

Scientific Research Applications

Zoanthamine as Matrix Metalloproteinase-1 Inhibitors

This compound-type alkaloids, including northis compound and its homologues, have been studied for their inhibitory effects on human fibroblast collagenase (matrix metalloproteinase-1). These compounds, particularly zoanthamide, zooxathellamine, and the enol-iminium form of northis compound, show potential as potent inhibitors of collagenase, which is significant for treating diseases like osteoporosis, autoimmune diseases, and cancer (Farrokhnia & Mahnam, 2017).

Total Synthesis of this compound Alkaloids

The total synthesis of this compound alkaloids, particularly northis compound, is a notable area of research. Northis compound inhibits interleukin-6, a mediator of bone resorption in osteoporosis, making it a promising drug candidate. These alkaloids, due to their complex heptacyclic framework, pose significant synthetic challenges, and their successful synthesis offers avenues for creating various analogues for biological testing (Yoshimura, Tanino, & Miyashita, 2012).

This compound in Osteoporosis and Anti-Inflammatory Applications

This compound alkaloids, including northis compound, have shown potential in suppressing bone weight loss and strength in ovariectomized mice, suggesting their utility in treating osteoporosis. Additionally, these alkaloids have exhibited inhibitory activity against inflammation and analgesic effects, making them candidates for developing anti-inflammatory and pain relief drugs (Miyashita, 2007).

This compound Derivatives and Neuroinflammation

This compound has been evaluated for its protective effect against Alzheimer's disease by enhancing the differentiation of neural stem cells. It appears to regulate Notch signaling via elevated miR-9 expression, suggesting a potential therapeutic avenue in neurodegenerative diseases (Li, Chen, & Zhang, 2019).

Antiplatelet Activities of this compound Alkaloids

Several this compound-type alkaloids have been studied for their antiplatelet activities on human platelet aggregation. Specific compounds like 11-Hydroxythis compound and a synthetic derivative of northis compound showed strong inhibition against aggregation, indicating potential therapeutic applications in cardiovascular diseases (Villar et al., 2003).

Properties

CAS No.

93426-90-5

Molecular Formula

C30H41NO5

Molecular Weight

495.6 g/mol

IUPAC Name

(3S,4R,9R,10R,12S,13S,14S,19S,21S)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione

InChI

InChI=1S/C30H41NO5/c1-16-10-20-23(21(32)11-16)18(3)24(34)25-26(20,4)15-30-28(6,27(25,5)13-22(33)36-30)7-8-29-12-17(2)9-19(35-29)14-31(29)30/h11,17-20,23,25H,7-10,12-15H2,1-6H3/t17-,18+,19-,20+,23-,25-,26-,27-,28-,29?,30?/m0/s1

InChI Key

MHFATIOKBJDEOV-XXBWCJAGSA-N

Isomeric SMILES

C[C@H]1C[C@H]2CN3C(C1)(O2)CC[C@@]4(C35C[C@]6([C@@H]7CC(=CC(=O)[C@H]7[C@H](C(=O)[C@@H]6[C@@]4(CC(=O)O5)C)C)C)C)C

SMILES

CC1CC2CN3C(C1)(O2)CCC4(C35CC6(C7CC(=CC(=O)C7C(C(=O)C6C4(CC(=O)O5)C)C)C)C)C

Canonical SMILES

CC1CC2CN3C(C1)(O2)CCC4(C35CC6(C7CC(=CC(=O)C7C(C(=O)C6C4(CC(=O)O5)C)C)C)C)C

Synonyms

zoanthamine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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